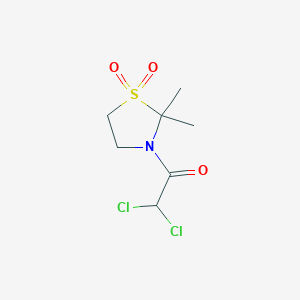
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dichloroacetyl group and a thiazolidine ring. It has been studied for its potential as a herbicide safener, which helps protect crops from herbicidal injury without reducing the effectiveness of the herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione typically involves the reaction of dichloroacetyl chloride with a thiazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help control reaction parameters more precisely, leading to higher efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, acetyl derivatives, and various substituted thiazolidine compounds .
Scientific Research Applications
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like acetolactate synthase (ALS), which are crucial for the biosynthesis of branched-chain amino acids in plants.
Detoxification Pathways: The compound induces the production of detoxifying enzymes such as glutathione S-transferases (GSTs), which help in neutralizing harmful substances.
Comparison with Similar Compounds
Similar Compounds
3-Dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine: Similar in structure but with an oxazolidine ring instead of a thiazolidine ring.
Dichloroacetyl chloride: A simpler compound used as a precursor in the synthesis of more complex derivatives.
Uniqueness
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is unique due to its dual role as a herbicide safener and a potential pharmaceutical agent. Its ability to induce detoxification enzymes and inhibit specific plant enzymes makes it a valuable compound in both agriculture and medicine .
Properties
CAS No. |
54896-22-9 |
|---|---|
Molecular Formula |
C7H11Cl2NO3S |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,2-dimethyl-1,1-dioxo-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO3S/c1-7(2)10(6(11)5(8)9)3-4-14(7,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
KZOIDCXQJVLMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCS1(=O)=O)C(=O)C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



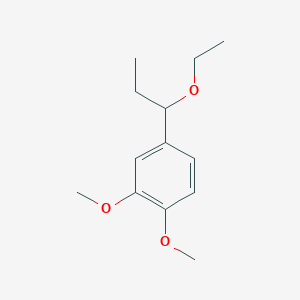
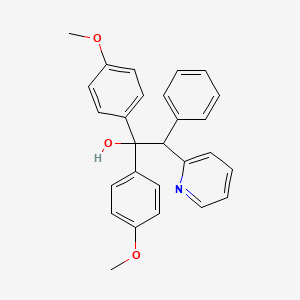
methanone](/img/structure/B14622956.png)

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
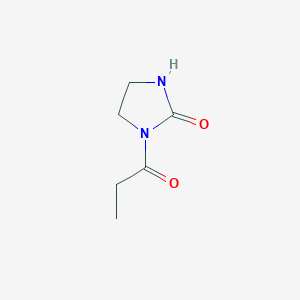
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
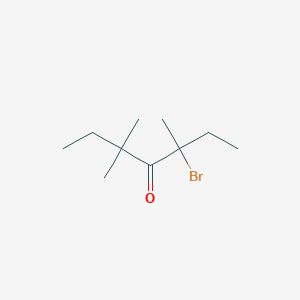
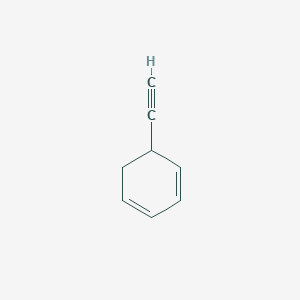
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
